molecular formula C17H17N5OS2 B2588833 N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226456-78-5

N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2588833
CAS No.: 1226456-78-5
M. Wt: 371.48
InChI Key: ZPJDPXMMMBTYRS-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.48. The purity is usually 95%.
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Biological Activity

N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure

The compound can be represented structurally as follows:

N 3 cyanophenyl 2 3 thiomorpholinopyrazin 2 yl thio acetamide\text{N 3 cyanophenyl 2 3 thiomorpholinopyrazin 2 yl thio acetamide}

This structure features a cyanophenyl group and a thiomorpholinopyrazin moiety, which are critical for its biological interactions.

Synthesis

While specific synthetic pathways for this compound were not detailed in the search results, compounds with similar structures often undergo reactions such as nucleophilic substitutions and cyclizations involving thiol groups and acetamides. The synthesis typically involves the reaction of 3-cyanophenyl derivatives with thiomorpholine derivatives under controlled conditions.

Antimicrobial Activity

Research has shown that compounds with similar thiomorpholine and cyanophenyl structures exhibit significant antimicrobial properties. For instance, studies on related thioacetamides have demonstrated antibacterial effects against various pathogens, suggesting that this compound may possess similar activity.

Study Pathogen Tested Activity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity noted
Pseudomonas aeruginosaEffective at higher concentrations

Insecticidal Activity

Insecticidal properties have been explored in compounds with similar functional groups. For example, a study on thioacetamides indicated effectiveness against the cowpea aphid (Aphis craccivora), positioning this compound as a potential candidate for agricultural applications.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of related thioamide compounds. These studies typically involve measuring cell viability in the presence of varying concentrations of the compound.
    • Findings : Some derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for further development as anticancer agents.
  • Field Trials : Preliminary field tests using similar compounds have shown promising results in pest control, demonstrating reduced populations of target insects without significant harm to beneficial species.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c18-11-13-2-1-3-14(10-13)21-15(23)12-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h1-5,10H,6-9,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDPXMMMBTYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.